molecular formula C9H8F3NO2 B15298526 Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

Cat. No.: B15298526
M. Wt: 219.16 g/mol
InChI Key: FLJQODTUGXJONV-UHFFFAOYSA-N
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Description

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is a pyridine derivative featuring a trifluoroethyl substituent at the 6-position and a methyl ester group at the 3-position. Pyridine derivatives are critical in medicinal chemistry and agrochemical research due to their structural versatility and tunable electronic properties. The trifluoroethyl group introduces strong electron-withdrawing effects via fluorine atoms, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-4-6)9(11,12)5-10/h2-4H,5H2,1H3

InChI Key

FLJQODTUGXJONV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(CF)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate typically involves the introduction of a trifluoroethyl group to a pyridine ring. One common method is the reaction of 6-chloronicotinic acid with trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogous pyridine derivatives highlights key differences in substituents, functional groups, and physicochemical properties. Below is a detailed analysis supported by a data table and research findings.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents/Functional Groups Similarity Score Key Properties
Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate Not provided 6-(1,1,2-trifluoroethyl), 3-(methyl ester) Reference Aromatic pyridine; high lipophilicity; ester hydrolysis potential
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 194673-13-7 6-oxo, 2-(trifluoromethyl), 3-(ethyl ester), 1,6-dihydro 0.88 Partially saturated ring; reduced aromaticity; increased reactivity at oxo group
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid 1203544-08-4 1-(trifluoroethyl), 2-oxo, 4-carboxylic acid 0.85 Acidic due to -COOH; hydrogen bonding capability; dihydro structure limits conjugation
4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one 749256-84-06 4-methyl, 6-(trifluoromethyl), 2-oxo 0.81 Non-esterified; ketone at position 2; lower solubility in organic solvents
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 1335921-53-3 4-methyl, 2-oxo, 6-(trifluoromethyl), 3-(ethyl ester) N/A Dihydro structure with methyl and trifluoromethyl groups; ester and oxo functionalization
Key Findings

Electronic and Steric Effects: The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects than the trifluoromethyl group in analogs like Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. This difference influences reactivity in electrophilic substitutions or metal-catalyzed couplings .

Aromaticity and Reactivity :

  • Fully aromatic pyridines (e.g., the target compound) exhibit greater stability and conjugation than dihydro derivatives (e.g., CAS 1203544-08-4), which are more prone to oxidation or nucleophilic attack at the saturated position .

Solubility and Bioavailability :

  • Carboxylic acid derivatives (e.g., CAS 1203544-08-4) have higher water solubility but lower membrane permeability compared to esterified compounds like the target molecule. This trade-off is critical in drug design for balancing bioavailability and target engagement .

Biological Activity

Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a trifluoroethyl group at the 6-position and a carboxylate ester at the 3-position. The molecular formula is C10H8F3N and the molecular weight is approximately 229.17 g/mol. The presence of the trifluoroethyl group enhances the lipophilicity and stability of the compound, making it an attractive candidate for biological applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyridine Derivatives : Initial reactions focus on creating pyridine derivatives through nucleophilic substitution.
  • Introduction of Trifluoroethyl Group : The trifluoroethyl group is introduced using reagents such as trifluoroacetic anhydride.
  • Esterification : The final step involves esterifying the carboxylic acid with methanol to form the methyl ester.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated:

  • Growth Inhibition : In vitro assays showed a reduction in cell viability in TNBC cell lines (MDA-MB-231 and MDA-MB-468) with a GI50 value of approximately 13 μM.
  • Mechanism of Action : It was observed that treatment led to an increase in cells arrested in the G0/G1 phase and a decrease in those in the S phase of the cell cycle, indicating potential mechanisms through which it inhibits proliferation .

Interaction with Biological Targets

This compound has been studied for its interaction with fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The compound's structure allows it to effectively bind to FGFRs, potentially leading to therapeutic applications against various cancers.

Applications

The compound has diverse applications across multiple fields:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating various diseases, particularly cancers.
  • Agrochemicals : Its stability and efficacy make it suitable for developing herbicides and insecticides.
  • Research Tool : It is utilized in studies investigating enzyme inhibition and receptor modulation due to its bioactive properties .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparison can be made based on their biological activities:

Compound NameStructureBiological ActivityNotable Findings
Methyl 6-(trifluoromethyl)-pyridine-3-carboxylatePyridine with trifluoromethylFGFR inhibitorEffective against tumor growth
Methyl 6-(1,1,2-trifluoroethyl)-pyridine-3-carboxylatePyridine with trifluoroethylAnticancer activityGI50 = 13 μM in TNBC
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylateThienopyridine derivativeAntitumor activityEffective against TNBC with minimal toxicity

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